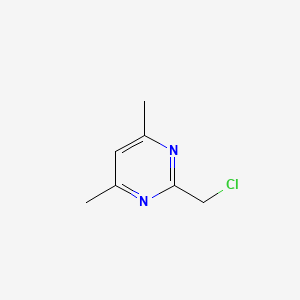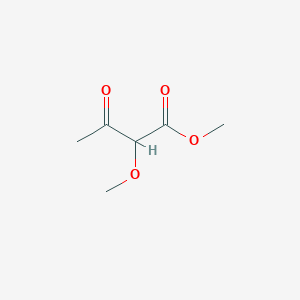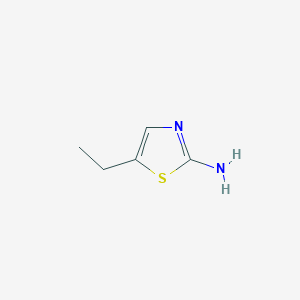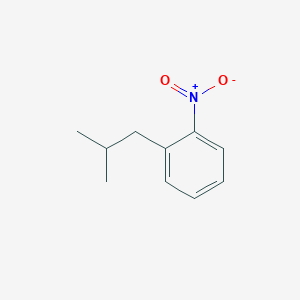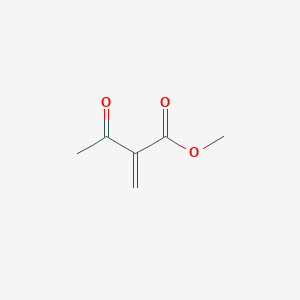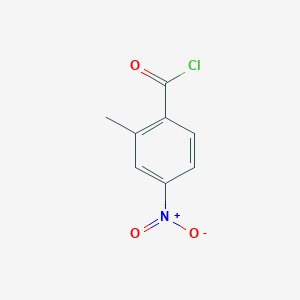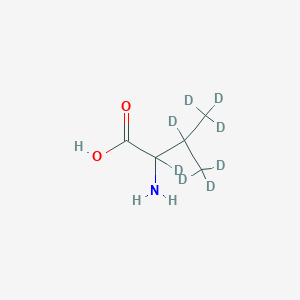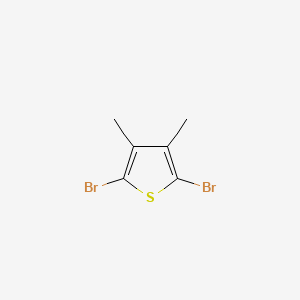
2,5-Dibromo-3,4-dimethylthiophene
説明
2,5-Dibromo-3,4-dimethylthiophene is a halogenated thiophene compound . It has a molecular formula of C6H6Br2S and a molecular weight of 269.99 g/mol .
Synthesis Analysis
2,5-Dibromo-3,4-dimethylthiophene can be synthesized through various methods. For instance, it can be synthesized by debromination with magnesium catalyzed by nickel compounds . Another method involves the treatment of 3,4-dibromo-2,5-dimethylthiophene with nitric acid in dichloromethane in the presence of a catalytic amount of sulfuric acid .Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-3,4-dimethylthiophene consists of a thiophene ring with two bromine atoms and two methyl groups attached to it . The InChI code for this compound is 1S/C6H6Br2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3 .Chemical Reactions Analysis
2,5-Dibromo-3,4-dimethylthiophene can undergo various chemical reactions. For example, it can polymerize by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . It can also undergo nitration to form 3,4-dibromo-5-methyl-2-(nitrooxymethyl)thiophene .科学的研究の応用
Synthesis of Heterocyclic Compounds
2,5-Dibromo-3,4-dimethylthiophene is a valuable precursor in the synthesis of various heterocyclic compounds. Its bromine substituents make it a suitable candidate for cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal in constructing complex organic frameworks . These heterocyclic structures are foundational in developing pharmaceuticals, agrochemicals, and advanced materials.
Medicinal Chemistry
In medicinal chemistry, 2,5-Dibromo-3,4-dimethylthiophene serves as a building block for creating biologically active molecules. Its incorporation into larger molecular structures can lead to compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents .
Organic Semiconductors
This compound is instrumental in the field of organic electronics. It can be used to synthesize thiophene-based semiconducting polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These materials are essential for developing flexible, lightweight, and cost-effective electronic devices .
Corrosion Inhibitors
Thiophene derivatives, including those derived from 2,5-Dibromo-3,4-dimethylthiophene, are studied for their potential as corrosion inhibitors. They can form protective layers on metal surfaces, preventing or slowing down corrosion processes, which is crucial for extending the lifespan of metal structures and components .
Organic Field-Effect Transistors (OFETs)
The brominated thiophene units of 2,5-Dibromo-3,4-dimethylthiophene are key intermediates for preparing semiconducting molecules used in OFETs. These devices are the backbone of various sensing applications and are integral to the advancement of flexible electronics .
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, 2,5-Dibromo-3,4-dimethylthiophene-related compounds can contribute to the synthesis of electron-rich materials that emit light when an electric current is applied. This application is significant for developing high-efficiency, low-energy display and lighting solutions .
Safety and Hazards
While specific safety and hazard information for 2,5-Dibromo-3,4-dimethylthiophene is not available in the search results, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, avoiding ingestion and inhalation, and wearing personal protective equipment .
Relevant Papers There are several relevant papers on 2,5-Dibromo-3,4-dimethylthiophene. For instance, a paper published in the Bulletin of the Chemical Society of Japan discusses the products from the nitration of 2,5-Dimethylthiophene and its 3,4-Dibromo Derivative . Another paper discusses the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems .
特性
IUPAC Name |
2,5-dibromo-3,4-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDAFLYKBAFSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503270 | |
| Record name | 2,5-Dibromo-3,4-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3,4-dimethylthiophene | |
CAS RN |
74707-05-4 | |
| Record name | 2,5-Dibromo-3,4-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 2,5-dibromo-3,4-dimethylthiophene described in the research?
A1: The paper highlights the synthesis of 2,5-dibromo-3,4-dimethylthiophene via the bromodecarboxylation of the disodium salt of 3,4-dimethylthiophene-2,5-dicarboxylic acid. [] This method, while mentioned briefly in previous work by Melles and Backer (1953), is presented as a potentially valuable synthetic route to produce dibromothiophene derivatives. The significance lies in demonstrating the applicability of this reaction for producing specific dibromothiophene compounds, which may have further applications in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



